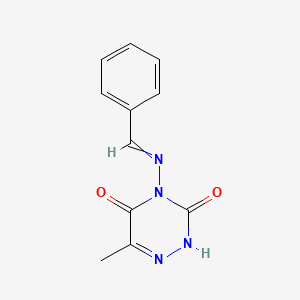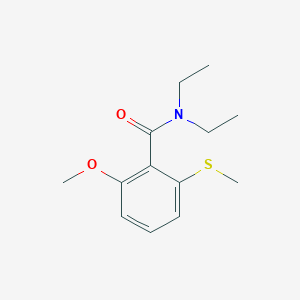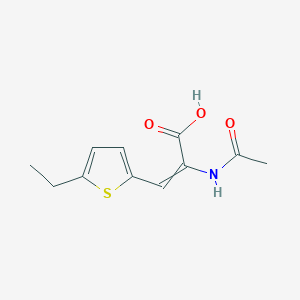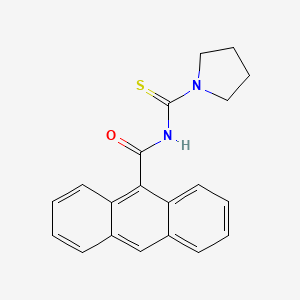
4-(benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a benzylideneamino group attached to the triazine ring, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione typically involves the condensation of 6-methyl-2H-1,2,4-triazine-3,5-dione with benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylideneamino group can undergo nucleophilic substitution reactions with reagents such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Materials Science: The compound is used in the synthesis of polymers and as a precursor for the development of advanced materials with specific properties.
Biological Research: It is studied for its antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-(benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
- 4-(Benzylamino)-6-methyl-2H-1,2,4-triazine-3,5-dione
- 4-(Benzylideneamino)-2H-1,2,4-triazole-3(4H)-thione
Comparison: 4-(Benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione is unique due to the presence of the benzylideneamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the triazole derivative exhibits different binding affinities and biological activities due to the structural differences in the triazine and triazole rings .
Eigenschaften
CAS-Nummer |
194874-92-5 |
|---|---|
Molekularformel |
C11H10N4O2 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
4-(benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C11H10N4O2/c1-8-10(16)15(11(17)14-13-8)12-7-9-5-3-2-4-6-9/h2-7H,1H3,(H,14,17) |
InChI-Schlüssel |
HUEARTXVSKPDQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=O)N(C1=O)N=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)



![2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15166430.png)
![N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15166436.png)

![6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15166454.png)
![3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one](/img/structure/B15166462.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}-1-phenylhex-1-yn-3-ol](/img/structure/B15166483.png)


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[(2-hydroxyethyl)amino]-](/img/structure/B15166501.png)

